4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole
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Overview
Description
4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by a five-membered ring containing two nitrogen atoms, makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction can be catalyzed by various agents, including iodine or silver, to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly and cost-effective production methods .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and coordination compounds
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes or interaction with DNA .
Comparison with Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar structure but lacks the methoxy and methyl groups.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents
Uniqueness: 4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
35229-01-7 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-methoxy-1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C17H16N2O/c1-19-16(14-11-7-4-8-12-14)17(20-2)15(18-19)13-9-5-3-6-10-13/h3-12H,1-2H3 |
InChI Key |
GUVQHFNSXZGZHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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